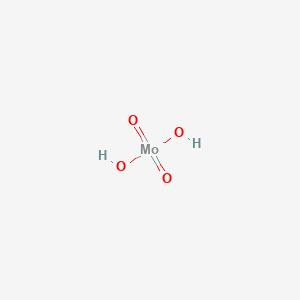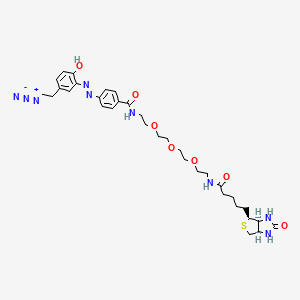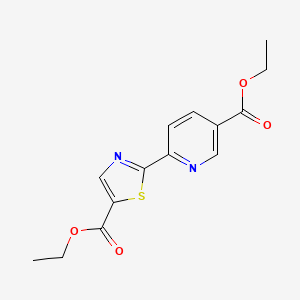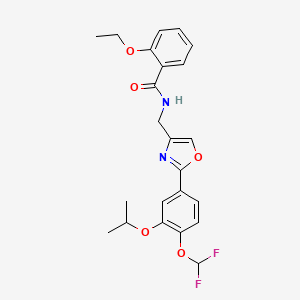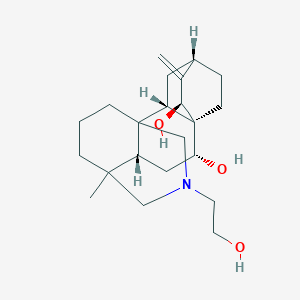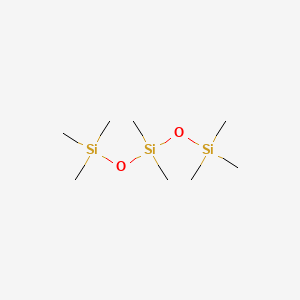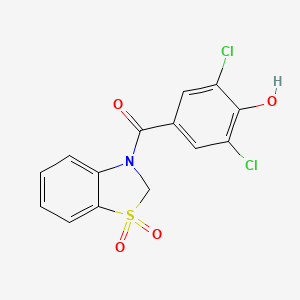
Dotinurad
Descripción general
Descripción
Dotinurad is a drug used for the treatment of gout and hyperuricemia . It was developed by Fuji Yakuhin and approved for use in Japan in 2020 . The drug is currently undergoing clinical trials by Fortress Biotech and regulatory evaluation for approval in North America and Europe .
Molecular Structure Analysis
This compound has a molecular formula of C14H9Cl2NO4S . It is a structural analog of Benzbromarone .Physical And Chemical Properties Analysis
This compound has a molecular weight of 358.2 .Aplicaciones Científicas De Investigación
Tratamiento de la enfermedad renal crónica (ERC) y la hiperuricemia (HUA)
Se ha descubierto que el Dotinurad restaura la función renal exacerbada en pacientes hiperméricos con enfermedad renal crónica {svg_1}. En un estudio, 35 pacientes con ERC y HUA fueron tratados con this compound durante 3 meses. Los resultados mostraron que la tasa de filtración glomerular estimada (eGFR) se recuperó y el nivel de urato en suero (sUA) disminuyó significativamente {svg_2}. Esto sugiere que el this compound puede ser beneficioso para restaurar la función renal y podría utilizarse potencialmente para la prevención del declive de la función renal causado por la HUA {svg_3}.
Tratamiento del síndrome metabólico
El this compound se ha sugerido como un posible tratamiento para el síndrome metabólico {svg_4}. La inhibición selectiva de URAT1 por el this compound aumenta el ácido úrico urinario en los túbulos proximales, lo que puede competir con la glucosa urinaria por GLUT9, reduciendo la reabsorción de glucosa {svg_5}. Esto podría mejorar potencialmente los parámetros metabólicos {svg_6}.
Tratamiento de la enfermedad cardiovascular (ECV)
La inhibición altamente selectiva de URAT1 por el this compound también puede ser beneficiosa para la enfermedad cardiovascular {svg_7}. La inhibición de la entrada de ácido úrico en el hígado y los tejidos adiposos por el this compound aumentó el gasto energético y disminuyó la síntesis de lípidos y la inflamación en ratas {svg_8}. Estos efectos pueden mejorar los parámetros metabólicos y podrían ser potencialmente beneficiosos para la ECV {svg_9}.
Tratamiento de la disfunción renal grave en pacientes con ERC
Actualmente se está investigando el efecto del this compound en la reducción de los niveles de ácido úrico en suero en pacientes con ERC con disfunción renal grave {svg_10}. El objetivo es determinar el efecto del this compound en la función renal en pacientes con ERC con una tasa de filtración glomerular estimada (eGFR) por debajo de 25 mL/min/1,73 m2 {svg_11}.
Mecanismo De Acción
Target of Action
Dotinurad primarily targets the urate transporter 1 (URAT1) , also known as solute carrier family 22 member 12 (SLC22A12), located in the renal proximal tubule . URAT1 plays a crucial role in the reabsorption of uric acid from the urine back into the bloodstream .
Mode of Action
This compound acts as a selective urate reabsorption inhibitor (SURI) . It selectively inhibits URAT1, thereby reducing the reabsorption of uric acid and increasing its excretion in the urine . This action results in a decrease in serum uric acid levels .
Biochemical Pathways
The inhibition of URAT1 by this compound disrupts the uric acid reabsorption process in the renal proximal tubule . This disruption leads to an increase in the urinary excretion of uric acid and a decrease in its reabsorption back into the bloodstream . The overall effect is a reduction in serum uric acid levels .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in subjects with hepatic impairment and normal hepatic function . The maximum plasma concentration (Cmax) of this compound was found to be lower in the moderate and severe hepatic impairment groups compared to the normal hepatic function group . No meaningful differences in other pharmacokinetic parameters were observed between the groups . These findings suggest that this compound can be used without dose adjustment in patients with hepatic impairment .
Result of Action
The primary molecular effect of this compound is the reduction of serum uric acid levels . At the cellular level, this can lead to beneficial effects in patients with conditions such as hyperuricemia and gout . For example, a study found that this compound may be beneficial in restoring kidney function in patients with chronic kidney disease (CKD) and hyperuricemia .
Action Environment
The efficacy and safety of this compound may be influenced by various environmental factors such as the patient’s health status. For instance, studies have shown that this compound can be safely used in patients with hepatic impairment . Furthermore, it has been suggested that switching to this compound may reduce the plasma levels of indoxyl sulfate and increase its urinary levels in patients with hyperuricemia . This suggests that this compound can potently lower the serum urate level by inhibiting URAT1 without adversely affecting ATP binding cassette subfamily G member 2 (ABCG2), another urate excretion transporter .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Dotinurad plays a crucial role in biochemical reactions by selectively inhibiting the urate transporter 1 (URAT1) in the renal proximal tubules. This inhibition prevents the reabsorption of uric acid, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels . This compound interacts specifically with URAT1, a protein encoded by the SLC22A12 gene, and does not significantly affect other urate transporters such as glucose transporter 9 (GLUT9), ATP-binding cassette transporter G2 (ABCG2), or organic anion transporter 1/3 (OAT1/3) .
Cellular Effects
This compound exerts several effects on various cell types and cellular processes. In renal cells, it enhances the excretion of uric acid by inhibiting URAT1, which is responsible for uric acid reabsorption . This action reduces the intracellular concentration of uric acid, thereby preventing the formation of urate crystals that can cause cellular damage. Additionally, this compound has been shown to improve metabolic parameters and renal function in hyperuricemic patients, suggesting potential benefits beyond uric acid reduction . It may also influence cell signaling pathways related to oxidative stress and inflammation, contributing to its protective effects on vascular and renal cells .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of the urate transporter 1 (URAT1). This compound binds to specific sites on URAT1, preventing the transporter from reabsorbing uric acid from the renal tubular lumen into the bloodstream . This binding interaction is highly selective, with this compound showing minimal effects on other urate transporters. The inhibition of URAT1 by this compound leads to increased urinary excretion of uric acid and a decrease in serum uric acid levels . Additionally, this compound’s selectivity for URAT1 over other transporters minimizes potential off-target effects and enhances its safety profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its uric acid-lowering effects over extended periods, with significant reductions in serum uric acid levels observed after 24 weeks of treatment . The stability of this compound in biological systems has been confirmed, with no significant degradation observed during the treatment period . Long-term studies have also indicated that this compound may provide sustained benefits in terms of renal function and metabolic parameters .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies conducted on Cebus monkeys, this compound demonstrated a dose-dependent decrease in plasma urate levels and an increase in the fractional excretion of urate . At higher doses, this compound showed greater efficacy in reducing serum uric acid levels compared to other uricosuric agents . At very high doses, potential toxic effects such as liver enzyme elevation and renal impairment were observed, indicating the importance of dose optimization .
Metabolic Pathways
This compound is involved in metabolic pathways related to uric acid excretion. By inhibiting URAT1, this compound increases the urinary excretion of uric acid, thereby reducing its serum levels . This action is facilitated by the selective inhibition of URAT1, which prevents the reabsorption of uric acid in the renal proximal tubules . This compound does not significantly interact with other urate transporters, ensuring a targeted effect on uric acid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through its interaction with URAT1. This selective inhibition of URAT1 in the renal proximal tubules facilitates the excretion of uric acid . This compound does not significantly affect other transporters such as GLUT9, ABCG2, or OAT1/3, ensuring its targeted action on uric acid transport . The distribution of this compound within the body is influenced by its high selectivity for URAT1, which minimizes off-target effects and enhances its therapeutic efficacy .
Subcellular Localization
This compound’s subcellular localization is primarily within the renal proximal tubules, where it exerts its inhibitory effects on URAT1 . The targeting of this compound to this specific compartment is facilitated by its selective binding to URAT1, which is predominantly expressed in the renal proximal tubules . This localization ensures that this compound effectively inhibits uric acid reabsorption, leading to increased urinary excretion and reduced serum uric acid levels . The selective inhibition of URAT1 by this compound also minimizes potential off-target effects, enhancing its safety and efficacy .
Propiedades
IUPAC Name |
(3,5-dichloro-4-hydroxyphenyl)-(1,1-dioxo-2H-1,3-benzothiazol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4S/c15-9-5-8(6-10(16)13(9)18)14(19)17-7-22(20,21)12-4-2-1-3-11(12)17/h1-6,18H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFLAIHEELWYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C2=CC=CC=C2S1(=O)=O)C(=O)C3=CC(=C(C(=C3)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1285572-51-1 | |
| Record name | Dotinurad [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1285572511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dotinurad | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16145 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DOTINURAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305EB53128 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Q & A
Q1: What is the primary molecular target of dotinurad?
A1: this compound selectively inhibits urate transporter 1 (URAT1) [, , , , , , , , , , , ], a transporter protein primarily expressed in the kidneys.
Q2: How does this compound exert its uricosuric effect?
A2: By selectively inhibiting URAT1 in renal proximal tubules, this compound reduces uric acid reabsorption back into the bloodstream, leading to increased urinary excretion of uric acid [, , , , , , , , , ].
Q3: Does this compound exhibit any trans-inhibition effects on URAT1?
A3: Yes, research suggests this compound displays a trans-inhibition effect on URAT1 [, ]. This means intracellularly accumulated this compound can further inhibit URAT1 activity, contributing to its potent uricosuric effect.
Q4: How does the uricosuric effect of this compound compare to other uricosuric agents?
A4: this compound exhibits higher selectivity for URAT1 compared to other uricosuric agents like benzbromarone, lesinurad, and probenecid []. This selectivity translates to a greater reduction in plasma urate levels at lower doses compared to these agents [, , , , ].
Q5: Does this compound affect the activity of other uric acid transporters?
A5: this compound demonstrates minimal to no effect on other uric acid transporters such as GLUT9, ABCG2, and OAT1/3, unlike some other uricosuric agents [, , , , , ].
Q6: Does this compound's inhibition of URAT1 have any impact on glucose reabsorption?
A6: Research suggests that the increased urinary uric acid caused by this compound's inhibition of URAT1 might compete with glucose for transport via GLUT9, potentially reducing glucose reabsorption [].
Q7: What is the role of Histidine 142 (H142) and Arginine 487 (R487) in this compound's interaction with URAT1?
A7: Studies indicate that H142 and R487 are crucial residues in URAT1 that contribute to this compound's selectivity []. Mutations in these residues significantly reduce this compound's binding affinity for URAT1.
Q8: How does this compound interact with H142 in URAT1?
A8: It is suggested that the phenyl-hydroxyl group of this compound forms a hydrogen bond with H142, contributing significantly to its binding affinity []. This interaction is crucial for this compound's inhibitory activity.
Q9: What is the molecular formula of this compound?
A9: The molecular formula of this compound is C14H7Cl2NO4S [].
Q10: What is the molecular weight of this compound?
A10: The molecular weight of this compound is 356.18 g/mol [].
Q11: How is this compound metabolized in humans?
A11: Orally administered this compound is primarily metabolized into glucuronide and sulfate conjugates in the liver [].
Q12: Which enzymes are primarily involved in this compound metabolism?
A12: this compound glucuronidation is mainly catalyzed by UDP-glucuronosyltransferase (UGT) isoforms UGT1A1, UGT1A3, UGT1A9, and UGT2B7 []. Sulfation is catalyzed by various sulfotransferase (SULT) isoforms, including SULT1B1 and SULT1A3 [].
Q13: How is this compound primarily excreted?
A13: this compound is mainly excreted in urine as glucuronide and sulfate conjugates [].
Q14: How is this compound absorbed after oral administration?
A14: this compound exhibits rapid absorption following oral administration [].
Q15: Is this compound's exposure dose-proportional?
A15: Yes, within the tested dose ranges (0.5–20 mg), this compound demonstrates dose-proportional exposure after a single dose [].
Q16: How does this compound's effect on serum uric acid and renal urate excretion correlate with dose escalation?
A16: Both serum uric acid reduction and renal urate excretion increase with this compound dose escalation, but this effect appears to reach saturation at doses above 5 mg [].
Q17: What cell-based models have been used to investigate this compound's mechanism of action?
A17: Researchers have utilized URAT1-expressing Madin-Darby Canine Kidney (MDCK) cells and Xenopus oocytes to study this compound's inhibitory effects on URAT1 [].
Q18: Which animal models have been used to evaluate this compound's efficacy?
A18: Studies in Cebus monkeys demonstrated that this compound effectively decreased plasma urate levels in a dose-dependent manner [, ]. Additionally, studies in rats have been conducted to evaluate this compound's effect on renal uric acid handling and potential drug-drug interactions [, ].
Q19: What are the key findings from clinical trials evaluating this compound's efficacy and safety?
A19: Clinical trials have demonstrated this compound's efficacy in reducing serum uric acid levels in hyperuricemic patients with or without gout [, , , , , , , , , , , , , , , , , , , ]. Studies also suggest its potential in improving renal function in specific patient populations [, , , , , ]. Additionally, this compound has shown a favorable safety profile, with no significant liver injury risk observed in clinical trials [, , , ].
Q20: What is the safety profile of this compound based on preclinical and clinical data?
A20: Preclinical studies indicated a lower risk of mitochondrial toxicity and drug-induced liver injury compared to benzbromarone []. Clinical trials have consistently shown a favorable safety profile for this compound, with no increased risk of liver injury observed [, , , ].
Q21: Does this compound pose a significant drug-drug interaction risk?
A21: this compound exhibits weak inhibition of cytochrome P450 (CYP) enzymes and is considered to have a low risk of clinically significant drug-drug interactions at therapeutic doses [, ]. Studies also suggest a minimal risk of interactions mediated by OAT1 and MRP2 [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

